molecular formula C4H9NO2S B1588384 2-Methyl-L-cysteine CAS No. 22681-73-8

2-Methyl-L-cysteine

Cat. No.: B1588384
CAS No.: 22681-73-8
M. Wt: 135.19 g/mol
InChI Key: NZBONMFLYFGTAC-BYPYZUCNSA-N
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Description

2-Methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a methyl group attached to the alpha carbon

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfides or reduced to yield thiols .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-L-cysteine involves its ability to undergo redox reactions, thereby exhibiting antioxidant properties. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

    L-Cysteine: The parent compound, which lacks the methyl group.

    S-Methyl-L-cysteine: Another derivative with a methyl group attached to the sulfur atom.

    N-Acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.

Comparison: 2-Methyl-L-cysteine is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. Compared to L-cysteine, it has different redox properties and can form more stable disulfide bonds. S-Methyl-L-cysteine and N-Acetyl-L-cysteine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433671
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22681-73-8
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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